ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based heterocyclic compound featuring:
- A 1,2,4-triazole core substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a propyl chain.
- A thioacetamide bridge linking the triazole to an ethyl 2-aminobenzoate moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-9-17-22-23-20(25(17)24-12-7-8-13-24)29-14-18(26)21-16-11-6-5-10-15(16)19(27)28-4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFONCAOGMAAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and triazole intermediates, followed by their coupling with benzoate derivatives. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Substituted Triazole Derivatives
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Molecular Formula : C₂₄H₂₂ClN₅O₃S
- Molecular Weight : 495.98 g/mol
- Key Differences :
- Substituent : A 4-chlorobenzyl group replaces the propyl chain at position 5 of the triazole.
- Benzoate Position : The acetamido group is attached to the para position (C4) of the benzoate ring, unlike the ortho position (C2) in the target compound.
- Impact :
- The chlorine atom enhances electronegativity and may improve binding to hydrophobic pockets in target proteins.
N-(2,3-Dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Molecular Formula : C₁₉H₂₃N₅OS
- Molecular Weight : 369.49 g/mol
- Key Differences :
- Aromatic Substituent : A 2,3-dimethylphenyl group replaces the ethyl benzoate moiety.
- Impact :
- Methyl groups on the phenyl ring increase steric bulk, which may hinder interactions with flat binding sites .
2-{[5-Methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₁₆H₁₄F₃N₅OS
- Molecular Weight : 381.38 g/mol
- Key Differences :
- Triazole Substituent : A methyl group replaces the propyl chain at position 5.
- Aromatic Substituent : A 2-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects.
- Impact :
- The trifluoromethyl group enhances metabolic stability and electronegativity, favoring interactions with electron-rich biological targets.
- The shorter methyl chain reduces lipophilicity compared to the target compound’s propyl group .
Nitro- and Trifluoromethyl-Substituted Analogs
Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d)
- Molecular Formula : C₂₀H₁₅ClF₃N₇O₄S
- Molecular Weight : 541.89 g/mol
- Key Differences: Substituents: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups dominate the structure. Impact:
- Nitro groups increase molecular weight and polarity, likely reducing oral bioavailability.
Structural and Functional Comparison Table
*Estimated molecular formula and weight based on structural analysis.
Research Implications
- Ortho vs. Para Substitution : The target compound’s ortho-substituted benzoate may impose steric constraints compared to para-substituted analogs, affecting binding to enzymes or receptors .
- Propyl Chain : The C5 propyl group offers a balance between lipophilicity and steric demand, unlike shorter (methyl) or bulkier (chlorobenzyl) substituents .
- Thioether vs. Hydrazono Linkers: The target’s thioacetamide bridge is less reactive than the hydrazono group in Compound 9d, suggesting improved stability under physiological conditions .
Biological Activity
Ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. This article delves into its synthesis, mechanisms of action, and various biological effects supported by empirical studies.
1. Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological properties. The synthesis typically involves several steps that include the formation of the triazole moiety and subsequent functionalization to introduce the ethyl and benzoate groups. Key steps may involve:
- Formation of the Triazole Ring : Utilizing 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole as a precursor.
- Sulfanylation : Introducing a sulfanyl group to enhance biological activity.
- Acetylation and Esterification : Finalizing the structure by adding acetamido and ethyl groups.
2.1 Antimicrobial Activity
Research indicates that compounds containing triazole structures often exhibit potent antimicrobial properties. This compound has been evaluated against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to High | |
| Escherichia coli | Moderate | |
| Candida albicans | High |
The compound showed efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential.
2.2 Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit key inflammatory pathways:
- COX Enzyme Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
The mechanism of action for this compound appears to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in microbial metabolism or inflammatory processes.
"Compounds with triazole structures often exhibit inhibitory effects on certain enzymes involved in critical metabolic pathways" .
This binding modulates enzyme activity, leading to reduced pathogen viability or decreased inflammatory responses.
4. Case Studies
Several studies have explored the biological activities of similar triazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study reported that a series of triazole derivatives exhibited varying degrees of antimicrobial activity against common pathogens. The derivatives were synthesized through similar methodologies as this compound and showed promising results against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of triazole compounds in animal models. The results indicated significant reductions in inflammatory markers when treated with these compounds compared to controls .
Q & A
Basic: What are the recommended synthetic routes for ethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and how is reaction progress monitored?
Methodological Answer:
The synthesis typically involves refluxing intermediates in ethanol with catalytic glacial acetic acid. For example, triazole derivatives can be synthesized by reacting precursors (e.g., substituted benzaldehydes or sulfanyl acetamides) under reflux for 4–6 hours . Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems like chloroform:methanol (7:3) to confirm intermediate formation . Post-reaction, solvent evaporation under reduced pressure and precipitation in ice water are standard purification steps .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- TLC : For real-time monitoring of reaction progress .
- NMR spectroscopy : To confirm substituent positions (e.g., pyrrol and propyl groups on the triazole ring) .
- X-ray crystallography : For resolving crystal structures of intermediates, as demonstrated in triazole derivatives with similar substituents .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Basic: How can researchers assess the biological activity of this compound in preliminary studies?
Methodological Answer:
Initial bioactivity screening should focus on in vitro assays (e.g., enzyme inhibition or cytotoxicity). For example:
- Use cell lines relevant to the hypothesized mechanism (e.g., cancer or microbial models).
- Employ dose-response curves to calculate IC₅₀ values.
- Include positive and negative controls to validate assay conditions .
Advanced: How can computational modeling optimize the synthesis or predict reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in triazole functionalization .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Reaction pathway simulations : Identify energy barriers in key steps (e.g., cyclization or sulfanyl group addition) to refine reaction conditions .
Advanced: How should researchers address contradictions in reported synthetic yields or purity across studies?
Methodological Answer:
- Comparative analysis : Replicate methods from conflicting studies while controlling variables (e.g., solvent purity, reflux temperature) .
- Advanced purification : Apply techniques like membrane separation (CRDC subclass RDF2050104) or preparative HPLC to isolate impurities .
- Statistical design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst concentration, reaction time) affecting yield .
Advanced: What advanced separation technologies are suitable for purifying this compound at scale?
Methodological Answer:
- Membrane-based separation : Effective for isolating polar intermediates via nanofiltration .
- Countercurrent chromatography (CCC) : Useful for non-crystalline derivatives with similar polarity .
- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water ratios) based on solubility data from analogs .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in biological systems?
Methodological Answer:
- Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled derivatives.
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., cytochrome P450 isoforms).
- Structural-activity relationship (SAR) studies : Compare activity of derivatives with modified substituents (e.g., propyl vs. methyl groups) .
Advanced: What strategies are recommended for synthesizing structural analogs with enhanced stability or activity?
Methodological Answer:
- Heterocyclic substitutions : Replace pyrrol-1-yl with imidazole or pyrazole groups to alter electronic effects .
- Linker optimization : Modify the sulfanyl acetamido bridge (e.g., alkyl chain length) to improve bioavailability .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to methyl benzoate) to modulate release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
